

# Structural Basis for GDC-6036 Binding to KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GDC-6036-NH |           |
| Cat. No.:            | B10831487   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Divarasib (GDC-6036) to the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with the G12C mutation. GDC-6036 is a highly potent and selective, orally bioavailable covalent inhibitor that has demonstrated significant clinical activity against KRAS G12C-positive solid tumors. Understanding the precise mechanism of action at a structural level is paramount for ongoing research and the development of next-generation RAS inhibitors.

## Introduction to KRAS G12C and GDC-6036

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-mTOR cascades, ultimately driving tumor cell proliferation and survival.[2]

GDC-6036 (Divarasib) was specifically designed to target the mutant cysteine residue at position 12. It acts as a covalent inhibitor, forming an irreversible bond with Cys12. This interaction occurs when KRAS G12C is in its inactive, GDP-bound state, trapping the protein in



this conformation and preventing downstream oncogenic signaling.[3][4][5] Preclinical studies have highlighted GDC-6036's enhanced potency and selectivity compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[1][5][6]

## **Structural Basis of GDC-6036 Binding**

The binding mode of GDC-6036 to KRAS G12C has been elucidated through X-ray crystallography and supported by molecular dynamics (MD) simulations.[7][8] GDC-6036 targets a previously challenging allosteric pocket known as the Switch-II pocket (SII-P), which is accessible only in the inactive GDP-bound state.[5]

#### **Key Interactions:**

- Covalent Bonding: The primary mechanism of inhibition is the formation of an irreversible covalent bond between the acrylamide warhead of GDC-6036 and the thiol group of the mutant Cys12 residue.[5] This locks the KRAS protein in an inactive state.
- Non-Covalent Interactions: The stability and high affinity of the binding are further enhanced by a network of non-covalent interactions within the SII-P. MD simulations suggest key interactions with several residues:
  - Hydrogen Bonds: The quinazoline core of GDC-6036 forms a hydrogen bond with the side chain of His95.[7] The carbonyl oxygen of the acrylamide warhead also interacts with the backbone of Lys16.[7]
  - Hydrophobic and van der Waals Interactions: The inhibitor engages in extensive hydrophobic interactions with residues such as Glu62 and Asp69.[7]
- Conformational Uniqueness: The high-resolution crystal structure (PDB ID: 9DMM) of the KRAS G12C-GDC-6036 complex reveals that the Switch-II loop adopts a distinct conformation compared to structures with sotorasib or adagrasib bound.[8] This unique structural arrangement may contribute to its high potency and selectivity.

# **Quantitative Data on GDC-6036 Activity**

The potency, selectivity, and clinical efficacy of GDC-6036 have been quantified through various biochemical, cellular, and clinical studies.





| Parameter                                                      | Value                                      | Assay / Cell Line                  | Notes                                                                                              |
|----------------------------------------------------------------|--------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------------|
| Median IC50                                                    | Sub-nanomolar range                        | KRAS G12C-positive cell lines      | Demonstrates high potency in cellular models.                                                      |
| Selectivity                                                    | >18,000-fold                               | G12C vs. non-G12C cell lines       | Highlights exceptional selectivity for the mutant protein.                                         |
| k_inact/K_i                                                    | Within 2-fold of<br>ASP2453 and<br>BBO8520 | Biochemical assay                  | A measure of covalent<br>modification efficiency,<br>indicating rapid and<br>efficient binding.[9] |
| Binding Affinity (K_D)                                         | Weak for WT KRAS-<br>GppNHp (>500 μM)      | Surface Plasmon<br>Resonance (SPR) | Confirms selectivity<br>for the GDP-bound<br>state of the mutant<br>protein.[9]                    |
| Table 1: Biochemical Potency and Selectivity of GDC- 6036.[10] |                                            |                                    |                                                                                                    |



| Cancer Type                                                       | Confirmed Objective Response Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) | Clinical Trial           |
|-------------------------------------------------------------------|-----------------------------------------|----------------------------------------------|--------------------------|
| Non-Small Cell Lung<br>Cancer (NSCLC)                             | 53.4%                                   | 13.1 months                                  | Phase 1<br>(NCT04449874) |
| Colorectal Cancer<br>(CRC)                                        | 29.1%                                   | 5.6 months                                   | Phase 1<br>(NCT04449874) |
| CRC (in combination with Cetuximab)                               | 62%                                     | Not Reported                                 | Phase 1b                 |
| Table 2: Clinical Efficacy of Single- Agent GDC-6036.[1] [11][12] |                                         |                                              |                          |

# **Visualizing Key Pathways and Processes**

Diagrams generated using Graphviz DOT language illustrate the critical pathways and workflows related to GDC-6036's mechanism of action.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. esmo.org [esmo.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC -PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allelespecific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Basis for GDC-6036 Binding to KRAS G12C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831487#structural-basis-for-gdc-6036-binding-to-kras-g12c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com